2-Chloro-1,5-dihydroxyanthracene-9,10-dione

Differentiation therapy Monocytic differentiation Anti-proliferative

2-Chloro-1,5-dihydroxyanthracene-9,10-dione (CAS 61601-42-1) is a synthetic chlorinated dihydroxyanthraquinone belonging to the anthracene-9,10-dione family. It features a planar tricyclic aromatic core with carbonyl groups at positions 9 and 10, hydroxyl groups at positions 1 and 5, and a single chlorine substituent at position 2.

Molecular Formula C14H7ClO4
Molecular Weight 274.65 g/mol
CAS No. 61601-42-1
Cat. No. B13140944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,5-dihydroxyanthracene-9,10-dione
CAS61601-42-1
Molecular FormulaC14H7ClO4
Molecular Weight274.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)O
InChIInChI=1S/C14H7ClO4/c15-8-5-4-7-11(14(8)19)13(18)6-2-1-3-9(16)10(6)12(7)17/h1-5,16,19H
InChIKeyWMILTKDCSNTJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,5-dihydroxyanthracene-9,10-dione (CAS 61601-42-1): A Chlorinated Anthraquinone for Targeted Differentiation and Kinase Inhibition Research Procurement


2-Chloro-1,5-dihydroxyanthracene-9,10-dione (CAS 61601-42-1) is a synthetic chlorinated dihydroxyanthraquinone belonging to the anthracene-9,10-dione family. It features a planar tricyclic aromatic core with carbonyl groups at positions 9 and 10, hydroxyl groups at positions 1 and 5, and a single chlorine substituent at position 2 . With a molecular formula of C₁₄H₇ClO₄ and a molecular weight of 274.66 g/mol, this compound is a close structural analog of the naturally occurring anthrarufin (1,5-dihydroxyanthraquinone, CAS 117-12-4), differing only by the presence of the chlorine atom at the 2-position [1]. This seemingly minor structural modification imparts distinct physicochemical properties and biological activity profiles that cannot be achieved through the use of the non-halogenated parent compound or other positional isomers [2].

Why 2-Chloro-1,5-dihydroxyanthracene-9,10-dione Cannot Be Replaced by Generic Anthrarufin or Other Dihydroxyanthraquinones in Target-Specific Studies


Substituting 2-chloro-1,5-dihydroxyanthracene-9,10-dione with its non-chlorinated parent anthrarufin (1,5-dihydroxyanthraquinone) or other dihydroxyanthraquinone positional isomers introduces uncontrolled experimental variables that undermine reproducibility and target engagement specificity. The chlorine atom at position 2 is not a silent substituent; it alters the electronic distribution across the anthraquinone core, modifies hydrogen-bonding capacity, and changes lipophilicity—all of which directly influence DNA intercalation affinity, enzyme inhibitory profiles, and cellular uptake kinetics [1]. Critically, patent-derived functional data demonstrate that the 2-chloro derivative possesses a pronounced differentiation-inducing activity (arresting proliferation of undifferentiated cells and inducing monocytic differentiation) that is absent in the non-chlorinated parent compound [2]. Furthermore, the chlorine substituent serves as a synthetic handle for nucleophilic aromatic substitution, enabling downstream derivatization that is chemically inaccessible from anthrarufin, making this compound a strategically distinct chemical biology probe and medicinal chemistry starting point rather than a simple interchangeable analog .

Quantitative Differentiation Evidence: 2-Chloro-1,5-dihydroxyanthracene-9,10-dione vs. Anthrarufin and Positional Isomers


Cell Differentiation-Inducing Activity: 2-Chloro Derivative Induces Monocytic Differentiation, a Functional Property Absent in Non-Halogenated Anthrarufin

Patent-associated functional data specifically describe that 2-chloro-1,5-dihydroxyanthracene-9,10-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing functional activity is not reported for the non-chlorinated parent compound anthrarufin (1,5-dihydroxyanthraquinone, CAS 117-12-4), which is primarily characterized as a chelating ligand and dye intermediate with only moderate antioxidative capacity [2]. The emergence of this specific biological function upon chlorine substitution represents a qualitative gain-of-function that cannot be predicted or replicated by the parent scaffold alone.

Differentiation therapy Monocytic differentiation Anti-proliferative Undifferentiated cell arrest

Aryl Hydrocarbon Receptor (AhR) Antagonism: The 1,5-Dihydroxy Substitution Pattern Confers Potent AhR Suppression, and Chlorine at Position 2 Is Expected to Modulate This Activity Through Electronic Effects

In a systematic structure-activity relationship (SAR) study of 18 anthraquinones, 1,5-dihydroxyanthraquinone (anthrarufin) was identified as one of four compounds that strongly suppressed DNA-binding activity of the aryl hydrocarbon receptor (AhR) induced by 0.1 nM 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), with an IC₅₀ of approximately 1 μM [1]. In contrast, anthraquinone (no hydroxyl groups) and 2,6-dihydroxyanthraquinone (anthraflavic acid) showed only moderate effects [1]. The SAR analysis demonstrated that hydroxyl groups at C1 or C4—but not C3—of the anthraquinone structure are critical for the suppressive effects [1]. The 2-chloro substituent in the target compound is positioned ortho to the 1-hydroxyl group, which is expected to modulate the pKa of the adjacent hydroxyl and alter hydrogen-bonding capacity, thereby fine-tuning AhR antagonism potency relative to the parent compound. Direct quantitative AhR IC₅₀ data for the 2-chloro derivative have not been reported in the public domain, representing a measurable research gap.

Aryl hydrocarbon receptor AhR antagonist TCDD Dioxin toxicity

Acetylcholinesterase (AChE) Inhibition: 1,5-Dihydroxyanthraquinone Scaffold Demonstrates the Lowest KI Among Tested Quinones, Creating a Baseline for Evaluating the 2-Chloro Analog

In a 2024 in vitro study, 1,5-dihydroxyanthraquinone (compound 1c) was identified as the most potent acetylcholinesterase (AChE) inhibitor among all tested naphthoquinone and anthraquinone derivatives, with the lowest inhibition constant (KI) value in the tested panel (range across all compounds: 0.014–0.123 μM) [1]. Notably, 1,5-dihydroxyanthraquinone exhibited a noncompetitive inhibition mechanism, whereas naphthoquinone derivatives showed competitive inhibition [1]. This distinct mechanism of action is directly tied to the 1,5-dihydroxy substitution pattern on the anthraquinone core. The 2-chloro derivative retains this critical 1,5-dihydroxy pharmacophore, and the chlorine substituent may further influence enzyme binding through steric and electronic effects. Direct AChE KI values for the 2-chloro derivative remain to be experimentally determined.

Acetylcholinesterase Alzheimer"s disease Enzyme inhibition KI

Physicochemical Differentiation: Chlorine Substitution Increases Molecular Weight by 14.3% and Alters Lipophilicity Compared to Anthrarufin, Influencing Membrane Permeability and DNA Intercalation

The chlorine substituent at position 2 fundamentally alters the physicochemical profile of the anthraquinone scaffold. The target compound (C₁₄H₇ClO₄) has a molecular weight of 274.66 g/mol, compared to 240.21 g/mol for anthrarufin (C₁₄H₈O₄)—a 14.3% increase [1]. This mass difference is accompanied by a reduction in hydrogen bond donor count (from 2 to 2, unchanged) but a modification in the electronic environment of the 1-hydroxyl group due to the electron-withdrawing effect of the ortho-chlorine. The chlorine atom also increases the compound's lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 units relative to anthrarufin, which has a reported XlogP of approximately 3.7) [2]. In the context of DNA intercalation—a key mechanism for anthraquinone bioactivity—the chlorine substituent is expected to influence both the thermodynamics of intercalation and the sequence selectivity of DNA binding, as demonstrated by SAR studies of chloro-substituted aminoanthraquinones where hydroxyl positioning critically affected biological activity [3].

Lipophilicity Molecular weight Drug-likeness DNA intercalation

Synthetic Versatility: The 2-Chloro Substituent as a Unique Derivatization Handle for Nucleophilic Aromatic Substitution, Enabling Chemical Space Inaccessible from Anthrarufin

The chlorine atom at position 2 of the anthraquinone core is not merely a passive structural feature—it serves as a viable leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of amines, alkoxides, and thiols at this position under basic conditions . This synthetic versatility is completely absent in anthrarufin, where the 2-position is occupied by a non-labile hydrogen atom. The ability to displace the chlorine with diverse nucleophiles makes 2-chloro-1,5-dihydroxyanthracene-9,10-dione a privileged intermediate for generating focused libraries of 2-substituted-1,5-dihydroxyanthraquinones for SAR exploration . This synthetic advantage is strategically analogous to the established use of 1,4-dichloro-5,8-dihydroxyanthraquinone and 1,5-dichloroanthraquinone as precursors for chloro-substituted aminoanthraquinones in anticancer drug development [1].

Nucleophilic aromatic substitution Derivatization Chemical biology probe Medicinal chemistry

Patent-Backed Therapeutic Indication Differentiation: 2-Chloro-1,5-dihydroxyanthracene-9,10-dione Is Specifically Associated with Psoriasis and Skin Disease Treatment Claims, Distinct from Anthrarufin"s Dye Intermediate Applications

Patent metadata associates 2-chloro-1,5-dihydroxyanthracene-9,10-dione with specific therapeutic claims for the treatment of skin diseases including psoriasis, as well as skin conditions such as wrinkles, slack skin, dry skin, and insufficient sebum secretion [1]. These claims are mechanistically linked to the compound's transcription-modulating activity and its ability to arrest proliferation of undifferentiated cells [1]. In contrast, anthrarufin is primarily patented and utilized as an intermediate in the manufacture of alizarin and indanthrene dyestuffs, and as an analytical reagent for calcium detection [2]. This divergence in intellectual property positioning creates distinct freedom-to-operate landscapes and procurement rationales: the 2-chloro derivative is positioned within therapeutic and cosmetic research programs, whereas anthrarufin is primarily relevant to dye chemistry and analytical applications.

Psoriasis Skin disease Patent landscape Therapeutic differentiation

Procurement-Relevant Application Scenarios for 2-Chloro-1,5-dihydroxyanthracene-9,10-dione Based on Quantitative Differentiation Evidence


Phenotypic Screening for Differentiation-Inducing Agents in Oncology Research

Research teams conducting phenotypic screens to identify small molecules that induce monocytic differentiation in acute myeloid leukemia (AML) or other undifferentiated cancer models should prioritize 2-chloro-1,5-dihydroxyanthracene-9,10-dione over anthrarufin. The patent-derived functional data specifically attribute differentiation-inducing activity (arrest of undifferentiated cell proliferation and monocytic differentiation induction) to the 2-chloro derivative [1], a property not documented for the non-chlorinated parent. This compound can serve as a positive control or starting hit in differentiation therapy screens, where anthrarufin would be expected to show no activity based on its distinct functional profile [2].

Aryl Hydrocarbon Receptor (AhR) Antagonist Probe Development for Dioxin Toxicity Research

For groups investigating AhR-mediated toxicity or developing AhR antagonists as therapeutics, the 2-chloro-1,5-dihydroxy substitution pattern represents a strategic scaffold. The 1,5-dihydroxy pharmacophore has been validated as critical for potent AhR suppression (IC₅₀ ≈ 1 μM for anthrarufin) [1], and the 2-chloro substituent provides a unique electronic perturbation to probe the SAR at this position. Procurement of the 2-chloro derivative enables direct experimental comparison with the parent compound to quantify the impact of halogen substitution on AhR antagonism—a specific SAR question that cannot be addressed using anthrarufin alone [1]. This compound is particularly relevant given that hydroxyl groups at C1 or C4, but not C3, were demonstrated to be critical for AhR suppressive effects [1].

Medicinal Chemistry Library Synthesis via Nucleophilic Aromatic Substitution at the 2-Position

Medicinal chemistry teams seeking to generate focused libraries of 2-substituted-1,5-dihydroxyanthraquinones for SAR exploration should select this compound as the key synthetic intermediate. The chlorine at position 2 is displaceable by amines, alkoxides, and thiols under basic SNAr conditions, providing a modular diversification point [1]. This contrasts with anthrarufin, which lacks a leaving group at the 2-position and would require pre-functionalization (e.g., nitration, reduction, diazotization) to achieve comparable derivatization—adding multiple synthetic steps [2]. The synthetic efficiency gained by using the 2-chloro derivative is especially valuable in parallel synthesis workflows where step-count reduction directly correlates with library size and throughput [2].

Dermatological Research: Psoriasis and Skin Disease Model Studies

Investigators studying hyperproliferative skin disorders, particularly psoriasis, should procure this compound based on its specific patent-backed therapeutic positioning. The 2-chloro derivative is explicitly associated with treatment claims for psoriasis, wrinkles, slack skin, dry skin, and insufficient sebum secretion—indications mechanistically linked to its cell proliferation arrest and transcription-modulating activities [1]. Anthrarufin, by comparison, is positioned as a dye intermediate and analytical reagent with no documented relevance to dermatological indications [2]. For research programs using HaCaT keratinocyte hyperproliferation models or psoriasis animal models, the 2-chloro derivative provides a mechanistically and intellectually property-aligned compound that cannot be replaced by the parent scaffold.

Quote Request

Request a Quote for 2-Chloro-1,5-dihydroxyanthracene-9,10-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.